molecular formula C8H15NOS2 B046743 (3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol CAS No. 121702-91-8

(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol

Cat. No. B046743
M. Wt: 205.3 g/mol
InChI Key: BHJXMJSQJLEOMC-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol, also known as MPD, is a chiral compound that has been widely studied for its potential applications in various scientific fields. MPD consists of a dithiolane ring with a pyrrolidine substituent and a hydroxyl group, making it a versatile molecule for various chemical reactions.

Scientific Research Applications

Neuroprotective Effects

The compound has been studied for its potential neuroprotective effects. A research study found that aminopyrrolidine-2R,4R-dicarboxylated, a similar compound, acts as a potent and selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3, which can protect neurons against excitotoxic degeneration (Battaglia et al., 1998).

Glycosidase Inhibition

Derivatives of the compound have shown inhibitory activities toward various glycosidases. Specifically, some derivatives have demonstrated selective inhibition of alpha-mannosidase, which is significant for understanding and potentially treating various biological processes (Popowycz et al., 2001).

Synthetic Chemistry Applications

The compound has been used in synthetic chemistry for the preparation of various bioactive molecules. For example, its derivatives have been synthesized for the selective preparation of neuronal nitric oxide synthase inhibitors (Xue et al., 2009).

properties

CAS RN

121702-91-8

Product Name

(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol

Molecular Formula

C8H15NOS2

Molecular Weight

205.3 g/mol

IUPAC Name

(3R,4R)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol

InChI

InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1

InChI Key

BHJXMJSQJLEOMC-BWZBUEFSSA-N

Isomeric SMILES

CN1CCC[C@@H]1[C@@H]2[C@@H](CSS2)O

SMILES

CN1CCCC1C2C(CSS2)O

Canonical SMILES

CN1CCCC1C2C(CSS2)O

Other CAS RN

121702-91-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol
Reactant of Route 2
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol
Reactant of Route 3
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol
Reactant of Route 4
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol
Reactant of Route 5
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol
Reactant of Route 6
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol

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